- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)
938467-02-8 structure
Product Name:2,6-dibromo-4-fluoro-benzaldehyde
CAS-Nr.:938467-02-8
MF:C7H3Br2FO
MW:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666
Update Time:2025-05-26
2,6-dibromo-4-fluoro-benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6-Dibromo-4-fluorobenzaldehyde
- 2,6-Difluoro-4-fluorobenzaldehyde
- 2,6-Dibromo-4-fluoro-benzaldehyde
- 2,6-dibromo-4-fluoro- Benzaldehyde
- ULSMYJACTJXCRB-UHFFFAOYSA-N
- Benzaldehyde, 2,6-dibromo-4-fluoro-
- FCH1380825
- PC49660
- AM805195
- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
- SCHEMBL1726007
- AS-39672
- EN300-373831
- Z1269117182
- 938467-02-8
- AKOS027256121
- MFCD13186760
- AB93074
- 26-DIBROMO-4-FLUOROBENZALDEHYDE
- CS-0037406
- SY126642
- DB-337949
- 2,6-dibromo-4-fluoro-benzaldehyde
-
- MDL: MFCD13186760
- Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- InChI-Schlüssel: ULSMYJACTJXCRB-UHFFFAOYSA-N
- Lächelt: O=CC1C(Br)=CC(F)=CC=1Br
Berechnete Eigenschaften
- Genaue Masse: 281.85142g/mol
- Monoisotopenmasse: 279.85347g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 141
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.1
- XLogP3: 2.9
2,6-dibromo-4-fluoro-benzaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023656-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013023656-500mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013023656-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| ChemScence | CS-0037406-100mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 100mg |
$42.0 | 2021-09-02 | |
| ChemScence | CS-0037406-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 250mg |
$37.0 | 2022-04-26 | |
| ChemScence | CS-0037406-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 1g |
$117.0 | 2022-04-26 | |
| ChemScence | CS-0037406-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 5g |
$563.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D906467-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
1,218.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13636-1g |
2,6-dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
$250 | 2023-09-07 | |
| TRC | D200730-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 250mg |
$ 880.00 | 2022-06-05 |
2,6-dibromo-4-fluoro-benzaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane
Referenz
- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Referenz
- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referenz
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referenz
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,
2,6-dibromo-4-fluoro-benzaldehyde Raw materials
2,6-dibromo-4-fluoro-benzaldehyde Preparation Products
2,6-dibromo-4-fluoro-benzaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
Bestellnummer:A934676
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:15
Preis ($):192.0/958.0
Email:sales@amadischem.com
2,6-dibromo-4-fluoro-benzaldehyde Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
Reinheit:99%/99%
Menge:5g/25g
Preis ($):192.0/958.0